molecular formula C11H15N3 B2697544 N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 1528561-68-3

N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B2697544
CAS No.: 1528561-68-3
M. Wt: 189.262
InChI Key: IXFGQWMUFKRUGF-UHFFFAOYSA-N
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Description

N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antitubercular, antidiabetic, and anticancer properties .

Preparation Methods

The synthesis of N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of bis-benzylidene cyclohexanones with α-aminoamidines under mild conditions. This reaction is characterized by excellent yields and easy workup . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine has several scientific research applications. It has shown high binding affinity toward essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase DprE1. This makes it a promising candidate for the development of new antitubercular agents .

Mechanism of Action

The mechanism of action of N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets. For instance, its binding to dihydrofolate reductase inhibits the enzyme’s activity, thereby interfering with the folate pathway essential for bacterial growth. Similarly, its interaction with pantothenate kinase and FAD-containing oxidoreductase DprE1 disrupts vital physiological functions in Mycobacterium tuberculosis .

Comparison with Similar Compounds

N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine can be compared with other quinazoline derivatives, such as 5,6,7,8-tetrahydroquinazoline and its various substituted forms. While these compounds share a common quinazoline skeleton, this compound is unique due to its cyclopropyl group, which may confer distinct biological activities and binding affinities .

Properties

IUPAC Name

N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-4-10-9(3-1)11(13-7-12-10)14-8-5-6-8/h7-8H,1-6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFGQWMUFKRUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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